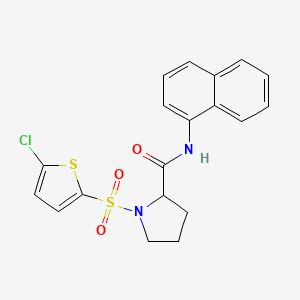

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide

CAS No.: 1050211-03-4

Cat. No.: VC7778102

Molecular Formula: C19H17ClN2O3S2

Molecular Weight: 420.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1050211-03-4 |

|---|---|

| Molecular Formula | C19H17ClN2O3S2 |

| Molecular Weight | 420.93 |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C19H17ClN2O3S2/c20-17-10-11-18(26-17)27(24,25)22-12-4-9-16(22)19(23)21-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,10-11,16H,4,9,12H2,(H,21,23) |

| Standard InChI Key | FRNGWAZOSOGMOM-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |

Introduction

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide is a complex organic compound belonging to the class of piperidine derivatives, although it is more accurately described as a pyrrolidine derivative based on its structure. This compound features a pyrrolidine ring, a naphthalene moiety, and a sulfonyl group attached to a thiophene ring, which contribute to its unique chemical properties and potential therapeutic applications, particularly in oncology.

Synthesis Methods

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide typically involves several key steps, including the use of starting materials such as 5-chlorothiophen-2-sulfonyl chloride, pyrrolidine, and naphthalen-1-yl amine. The synthesis may involve nucleophilic substitution reactions or coupling reactions to form the final product.

| Step | Description |

|---|---|

| 1. Preparation of Starting Materials | Synthesis or procurement of 5-chlorothiophen-2-sulfonyl chloride, pyrrolidine, and naphthalen-1-yl amine |

| 2. Nucleophilic Substitution | Reaction between pyrrolidine and 5-chlorothiophen-2-sulfonyl chloride to form the sulfonylpyrrolidine intermediate |

| 3. Coupling Reaction | Reaction of the sulfonylpyrrolidine intermediate with naphthalen-1-yl amine to form the final compound |

Mechanism of Action and Potential Applications

The mechanism of action for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide primarily involves its interaction with specific biological targets related to cancer cell proliferation. This compound is of interest for its potential as an anti-cancer agent due to its ability to interact with biological targets involved in cancer progression.

| Application | Description |

|---|---|

| Oncology | Potential anti-cancer agent due to interactions with cancer-related biological targets |

| Medicinal Chemistry | Used in drug discovery efforts for developing treatments for complex diseases like cancer |

Chemical Reactions and Modifications

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide can undergo several chemical reactions relevant to its functionality. These reactions are critical for modifying the compound's structure to enhance its therapeutic efficacy.

| Reaction Type | Purpose |

|---|---|

| Hydrolysis | Potential modification of the carboxamide group to alter biological activity |

| Alkylation | Addition of alkyl groups to modify the compound's solubility or interaction with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume